molecular formula C6H5F2NO B169713 5-Amino-2,4-difluorophenol CAS No. 113512-71-3

5-Amino-2,4-difluorophenol

Cat. No. B169713
M. Wt: 145.11 g/mol
InChI Key: CXADAFQCFSVRGN-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorophenol is a research chemical with the CAS Number: 113512-71-3 . It has a molecular weight of 145.11 and is commonly used for organic synthesis and other chemical processes .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-difluorophenol contains a total of 15 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

5-Amino-2,4-difluorophenol is a solid at room temperature . It has a boiling point of 246.5°C at 760 mmHg . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Analgesic and Anti-inflammatory Properties : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 5-Amino-2,4-difluorophenol, has been identified as a potent analgesic and anti-inflammatory agent, more effective than aspirin in both efficacy and safety (Hannah et al., 1978).

Biochemical Research

  • Amino Acid Analysis : A bifunctional reagent derived from 1,5-difluoro-2,4-dinitrobenzene, closely related to 5-Amino-2,4-difluorophenol, has been used for distinguishing and quantifying L- and D-amino acids in mixtures (Marfey, 1984).

Organic Synthesis

  • Synthesis of Cyclopentadienols : 1-Amino-2,3-diphenylcyclopropenium ions, which are structurally related to 5-Amino-2,4-difluorophenol, have been utilized in the synthesis of cyclopentadienols (Yoshida et al., 1988).

Drug Design

  • Bioisostere for Carboxylic Acids : The 2,6-difluorophenol moiety, closely related to 5-Amino-2,4-difluorophenol, has been tested as a lipophilic bioisostere of carboxylic acids in drug candidates (Qiu et al., 1999).

Chemistry of Organometallic Compounds

  • Functionalization of Difluorophenols : The regioexhaustive functionalization of various difluorophenols, including 2,4-difluorophenol, has been achieved, demonstrating the potential of the organometallic approach in diversity-oriented synthesis (Marzi et al., 2004).

Material Science

  • Dye Industry Applications : Derivatives of 2,4-difluorophenol have been identified in internet-purchased products and are relevant to the dye industry (Stańczuk et al., 2013).

  • Optical and Dielectric Properties : The internal linkage groups of fluorinated diamine, including compounds related to 5-Amino-2,4-difluorophenol, affect the optical and dielectric properties of polyimide thin films (Jang et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-amino-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXADAFQCFSVRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382396
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-difluorophenol

CAS RN

113512-71-3
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

24 g of 2,4-Difluoro-5-nitrophenol, dissolved in 120 ml of methanol, are subjected to hydrogenation at a hydrogen pressure of 20-40 bar at 25°-45° C. in the presence of 2 g of Raney nickel. When constant pressure is reached (i.e. when the take-up of hydrogen is complete), the pressure is released and the mixture is cooled, the solution is free from catalyst by filtration, and the methanol is subsequently removed by distillation at reduced pressure. 18 g (GC purity 97.5%) of 2,4-difluoro-5-aminophenol are obtained.
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24 g
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120 mL
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2 g
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Synthesis routes and methods II

Procedure details

Concentrated aqueous ammonia (20 ml) was added to a solution of 2,4-difluoro-5-methoxycarbonyloxyaniline (2.0 g, 9.85 mmol) in ethanol (100 ml) and the mixture stirred at ambient temperature for 3 hours. The reaction mixture was diluted with water and most of the organic volatiles were removed by evaporation. The aqueous residue was neutralised to pH7 and extracted with ethyl acetate. The extracts were washed with water, dried (MgSO4) and the solvent removed by evaporation to give 2,4-difluoro-5-hydroxyaniline (1.2 g, 85%).
Quantity
20 mL
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2,4-difluoro-5-methoxycarbonyloxyaniline
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2 g
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100 mL
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Synthesis routes and methods III

Procedure details

This compound was prepared from 2,4-difluoro-3-nitrophenol (2.35 g, 13.4 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.89 g (97%) of 2,4-difluoro-5-aminophenol as a tan solid. 1H-NMR (DMSO-d6) δ 9.26 (s, 1H), 6.89 (t, J=10.7 Hz, 1H), 6.33 (t, J=9.2 Hz, 1H), 4.82 (s, 2H).
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2.35 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a suspension of 2,4-difluoro-5-nitrophenol (1.01 g, 5.77 mmol) in EtOAc was added palladium hydroxide (0.08 g, 0.57 mmol) and the resulting slurry was stirred under a hydrogen atmosphere for 6 h. The mixture was filtered through a Celite® pad, washing with EtOAc (2×10 mL) and the filtrate was concentrated to afford 5-amino-2,4-difluorophenol (0.8 g, 96% yield) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.28 (s, 1H), 6.91 (t, J=7.2 Hz, 1H), 6.35 (t, J=8.8 Hz, 1H), 4.84 (brs, 2H); MS (ESI) m/z: 146.0 (M+H+).
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1.01 g
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0.08 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-difluorophenol
Reactant of Route 2
5-Amino-2,4-difluorophenol
Reactant of Route 3
5-Amino-2,4-difluorophenol
Reactant of Route 4
5-Amino-2,4-difluorophenol
Reactant of Route 5
5-Amino-2,4-difluorophenol
Reactant of Route 6
5-Amino-2,4-difluorophenol

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